Cas no 55050-69-6 (Dammar-20(21)-en-3,24,25-triol)

Dammar-20(21)-en-3,24,25-triol is a triterpenoid compound belonging to the dammarane family, characterized by its unique hydroxylated structure at positions 3, 24, and 25. This compound exhibits potential bioactivity due to its steroidal-like framework, making it of interest in pharmaceutical and biochemical research. Its structural features, including the double bond at C20(21) and multiple hydroxyl groups, contribute to its reactivity and solubility profile, facilitating derivatization for further studies. The compound is commonly utilized in investigations of natural product synthesis, metabolic pathways, and as a reference standard in analytical applications. Its purity and stability ensure reliable performance in research settings.
Dammar-20(21)-en-3,24,25-triol structure
55050-69-6 structure
Product Name:Dammar-20(21)-en-3,24,25-triol
CAS No:55050-69-6
MF:C30H52O3
MW:460.73208
CID:837631
PubChem ID:74933431
Update Time:2025-11-02

Dammar-20(21)-en-3,24,25-triol Chemical and Physical Properties

Names and Identifiers

    • Dammar-20(21)-en-3,24,25-triol
    • Dammar-20(21)-ene-3β,24,25-triol
    • (3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol
    • AKOS027250680
    • 55050-69-6
    • [ "" ]
    • Inchi: InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
    • InChI Key: ASMOUVFUKZIYNJ-WYAOSOTQSA-N
    • SMILES: CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C

Computed Properties

  • Exact Mass: 460.39164552g/mol
  • Monoisotopic Mass: 460.39164552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 771
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 9
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 563.7±35.0 °C at 760 mmHg
  • Flash Point: 228.2±20.5 °C
  • PSA: 60.69000
  • LogP: 6.50060
  • Vapor Pressure: 0.0±3.5 mmHg at 25°C

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Additional information on Dammar-20(21)-en-3,24,25-triol

Exploring the Unique Properties and Applications of Dammar-20(21)-en-3,24,25-triol (CAS No. 55050-69-6)

Dammar-20(21)-en-3,24,25-triol (CAS No. 55050-69-6) is a naturally occurring triterpenoid compound derived from the Dammar resin of Dipterocarpaceae trees. This bioactive molecule has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, cosmetics, and functional materials. The compound's molecular formula C30H50O3 and characteristic triterpenoid skeleton make it particularly interesting for researchers exploring natural product chemistry.

The growing interest in plant-derived bioactive compounds has positioned Dammar-20(21)-en-3,24,25-triol as a subject of numerous scientific investigations. Current research trends in natural product drug discovery highlight its potential as a lead compound for developing novel therapeutic agents. The compound's three hydroxyl groups at positions 3, 24, and 25 contribute to its polarity and hydrogen bonding capacity, which are crucial factors in drug-receptor interactions and bioavailability.

In the pharmaceutical sector, Dammar-20(21)-en-3,24,25-triol has shown promise in preliminary studies for its potential anti-inflammatory properties and neuroprotective effects. These findings align with the increasing consumer demand for natural alternatives to synthetic drugs. The compound's mechanism of action appears to involve modulation of inflammatory pathways, making it particularly relevant in the context of chronic inflammatory conditions that are currently major health concerns worldwide.

The cosmetic industry has also shown interest in Dammar resin derivatives like Dammar-20(21)-en-3,24,25-triol due to their potential skin-conditioning properties and antioxidant activity. With the clean beauty movement gaining momentum, natural compounds that can replace synthetic ingredients are highly sought after. Research suggests this compound may help protect skin cells from oxidative stress while improving skin barrier function, addressing two key concerns in modern skincare formulations.

From a chemical perspective, the Dammarane-type triterpenoid structure of Dammar-20(21)-en-3,24,25-triol offers interesting possibilities for structural modification. Chemists are exploring various derivatization strategies to enhance its biological activity or alter its physical properties for specific applications. The presence of the double bond between C20 and C21 provides a reactive site for chemical transformations, while the hydroxyl groups allow for further functionalization.

The market for natural triterpenoids like Dammar-20(21)-en-3,24,25-triol is expanding rapidly, driven by increasing consumer preference for sustainable and natural ingredients. Industry reports indicate growing demand in both developed and emerging markets, particularly for applications in nutraceuticals and functional foods. The compound's potential health benefits, combined with its natural origin, make it attractive for product developers looking to meet clean-label trends.

Analytical characterization of Dammar-20(21)-en-3,24,25-triol typically involves advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for quality control in commercial production and for verifying the compound's purity in research applications. Standardization of analytical protocols remains an important area of development to ensure consistency across different batches and suppliers.

Current challenges in working with Dammar-20(21)-en-3,24,25-triol include optimizing extraction methods from natural sources and developing cost-effective synthesis routes. Researchers are investigating various extraction techniques, including supercritical fluid extraction and ultrasound-assisted extraction, to improve yields while maintaining the compound's structural integrity. Semi-synthetic approaches starting from more abundant triterpenoids are also being explored as potential alternatives to direct isolation from plant sources.

The safety profile of Dammar-20(21)-en-3,24,25-triol is an important consideration for its commercial applications. While preliminary toxicological studies suggest good tolerability, comprehensive safety assessments are needed, especially for potential pharmaceutical or food applications. The compound's structure-activity relationships are being systematically studied to understand how modifications might affect both efficacy and safety parameters.

Looking ahead, the scientific community anticipates growing interest in Dammar resin compounds like Dammar-20(21)-en-3,24,25-triol as research continues to uncover their potential benefits. Areas of particular interest include their role in metabolic regulation and potential applications in age-related disorders. As analytical techniques become more sophisticated and sustainable production methods improve, we can expect to see broader adoption of this interesting natural compound across multiple industries.

For researchers and product developers working with Dammar-20(21)-en-3,24,25-triol, staying informed about the latest scientific findings and regulatory developments is crucial. The compound represents an excellent example of how traditional natural products can find new applications in modern science and technology, bridging the gap between traditional knowledge and contemporary innovation in the field of bioactive natural compounds.

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